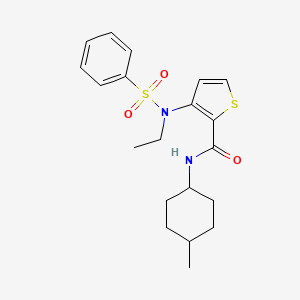

3-(N-ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-[benzenesulfonyl(ethyl)amino]-N-(4-methylcyclohexyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S2/c1-3-22(27(24,25)17-7-5-4-6-8-17)18-13-14-26-19(18)20(23)21-16-11-9-15(2)10-12-16/h4-8,13-16H,3,9-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZOXKZXJFZLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)NC2CCC(CC2)C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(N-ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a sulfonamide derivative that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be described as follows:

- Core Structure : Thiophene ring

- Functional Groups :

- N-ethylbenzenesulfonamide

- N-(4-methylcyclohexyl)

- Carboxamide group

Synthesis typically involves the reaction of thiophene derivatives with sulfonamide precursors, often utilizing coupling reactions under specific conditions to yield the final product. Notably, various methods such as nucleophilic substitution and condensation reactions are employed in synthesizing sulfonamide derivatives .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics. For instance, in vitro studies have shown inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented. It is believed to modulate the expression of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. In animal models, administration of this compound resulted in reduced inflammation markers, indicating its potential as an anti-inflammatory agent .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes and receptors associated with inflammatory pathways. For example, it may inhibit the Bradykinin receptors (B1R and B2R), which are involved in pain and inflammation signaling. This inhibition could lead to decreased pain perception and inflammation .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like penicillin and ampicillin. The results indicated that it could serve as a potent alternative in treating resistant bacterial infections .

- Anti-inflammatory Model : In a controlled animal study, subjects treated with the compound showed significant reductions in paw edema compared to the control group. This suggests that the compound effectively reduces inflammation through its action on inflammatory mediators .

- Toxicity Assessment : Toxicological evaluations revealed that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. This is crucial for its potential development as a therapeutic agent .

Data Summary

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a variety of pathogens. Research indicates that derivatives of similar sulfonamide structures exhibit significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism of action is primarily attributed to the inhibition of bacterial folic acid synthesis, which is critical for nucleic acid synthesis.

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

The anticancer activity is believed to stem from the activation of apoptotic pathways and inhibition of cell proliferation signals.

Biochemical Applications

Enzyme Inhibition Studies

Research has indicated that compounds with similar structures may inhibit enzymes involved in critical metabolic pathways. For example, studies have highlighted potential inhibition of acetylcholinesterase, relevant in neurodegenerative diseases.

Case Study: Enzyme Inhibition

A study focusing on the enzyme inhibitory potential of sulfonamides showed that derivatives could effectively inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease. The compound's structure allows it to interact effectively with the active site of the enzyme, leading to decreased enzyme activity and subsequent therapeutic effects.

Material Science Applications

Synthesis of Functional Materials

The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its thiophene moiety makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 3: Material Properties

| Property | Value | Reference |

|---|---|---|

| Conductivity | High | |

| Thermal Stability | Moderate | |

| Solubility in Organic Solvents | Soluble in DMSO |

Research has indicated that thiophene-based compounds can enhance charge transport properties, making them ideal candidates for electronic applications.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to several analogs from the evidence:

Key Observations :

- The sulfonamide group in the target compound distinguishes it from acryloyl (T-IV-B) or sulfonyl () derivatives. Sulfonamides are known for enhancing binding affinity in enzyme inhibitors .

- The 4-methylcyclohexyl substituent may improve lipophilicity and metabolic stability compared to aromatic substituents (e.g., 2-nitrophenyl in ) .

- Halogenation in SAG derivatives () is linked to enhanced receptor agonism, a feature absent in the target compound .

Physical and Spectral Properties

- Melting Points : T-IV analogs () exhibit melting points around 132°C (T-IV-B), while N-(2-nitrophenyl)thiophene-2-carboxamide () melts at 397 K (124°C). The target’s bulky cyclohexyl group may elevate its melting point compared to aryl-substituted analogs .

- IR Spectroscopy : Sulfonamide stretches (∼1350–1150 cm⁻¹) and cyclohexyl C-H bends (∼2850–2950 cm⁻¹) would distinguish the target from acryloyl (C=O at ∼1650 cm⁻¹) or nitro (∼1520 cm⁻¹) derivatives .

Structural and Crystallographic Analysis

- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide (), the benzene-thiophene dihedral angle (8.5–13.5°) influences crystal packing via weak C–H⋯O/S interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.